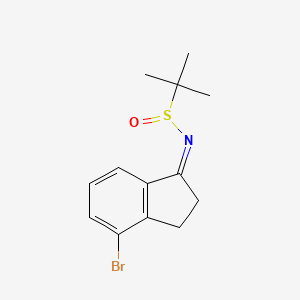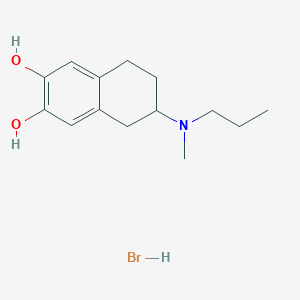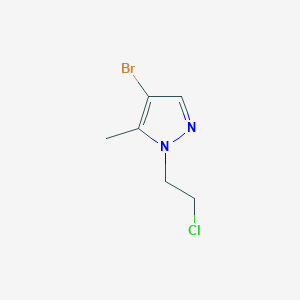![molecular formula C31H49N3O9S B1516153 (5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B1516153.png)
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid is a synthetic analog of Leukotriene C4, a cysteinyl leukotriene produced by neutrophils, macrophages, mast cells, and by transcellular metabolism in platelets . Leukotriene C4 is formed by the Leukotriene C4 synthase-catalyzed conjugation of glutathione to Leukotriene A4 . This compound is not readily metabolized to Leukotriene D4 and Leukotriene E4, making it a potent and selective CysLT2 receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid can be synthesized through solid-phase peptide synthesis to make glutathione with heavy isotopes in the cysteinyl residue . This tripeptide is then reacted with commercially available Leukotriene A4 methyl ester to give labeled Leukotriene C4 methyl ester, which is hydrolyzed to labeled Leukotriene C4 . The synthetic analog is formulated as a solution in ethanol, with solubility in DMF, DMSO, and PBS (pH 7.2) .
Industrial Production Methods
Industrial production methods for this compound involve large-scale solid-phase peptide synthesis and subsequent reactions with Leukotriene A4 methyl ester . The compound is then purified and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid has a wide range of scientific research applications:
Mechanism of Action
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid acts as a potent and selective CysLT2 receptor agonist . It binds to the CysLT2 receptor with high affinity, leading to the activation of downstream signaling pathways involved in inflammation and immune responses . The compound also promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid include:
Leukotriene C4: The parent compound, which is rapidly metabolized to Leukotriene D4 and Leukotriene E4.
Leukotriene D4: A metabolite of Leukotriene C4 with similar biological activities.
Leukotriene E4: Another metabolite of Leukotriene C4 with distinct biological functions.
Uniqueness
This compound is unique in that it is not readily metabolized to Leukotriene D4 and Leukotriene E4, making it a more stable and selective agonist for the CysLT2 receptor . This stability allows for more precise studies of the CysLT2 receptor’s role in various biological processes and diseases .
Properties
Molecular Formula |
C31H49N3O9S |
|---|---|
Molecular Weight |
639.8 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34-27(36)20-19-23(32-2)31(42)43/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H,33,41)(H,34,36)(H,37,38)(H,39,40)(H,42,43)/b8-7-,11-10+,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 |
InChI Key |
FPLBRCJNODNRQZ-KGBWCYJRSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC |
sequence |
XXG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-(Benzyloxy)-6-methoxybenzofuran-2-yl)-2-bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1516088.png)







![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)


![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
